3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a pyrazolopyrimidine derivative with a piperazine ring. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . The piperazine ring is a common structural motif found in pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and others .Scientific Research Applications
Antibacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized for their antibacterial activities. These compounds exhibit significant interactions with plasma proteins, such as bovine serum albumin (BSA), indicating potential as antibacterial agents. The hydrophobic force and hydrogen bonds play a major role in these interactions, which could be essential for their mechanism of action against bacterial pathogens (He et al., 2020).
Anticancer Properties
Novel pyrazolo[1,5-a]pyrimidine derivatives have shown potential as anticancer agents, with some compounds exhibiting higher activity than reference drugs in in vitro models. These compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results that could lead to the development of new therapeutic options for cancer treatment (Hafez et al., 2016).
Antiviral Activity
Research on pyrazolo[3,4-d]pyrimidines has identified compounds with significant antiviral activities, particularly against enteroviruses like coxsackieviruses. These studies reveal that the structural elements of these compounds, such as the phenyl group and hydrophobic diarylmethyl group, are crucial for their antiviral effectiveness, highlighting their potential as specific antienteroviral agents (Chern et al., 2004).
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidine compounds have been explored for their ability to inhibit various enzymes, offering potential applications in drug development for diseases where enzyme regulation is a therapeutic target. For instance, certain derivatives have been studied for their inhibitory activity against phosphodiesterase-5 (PDE-5), presenting opportunities for developing treatments for conditions like erectile dysfunction (Su et al., 2021).
Synthesis of Heterocyclic Compounds
Pyrazolo[1,5-a]pyrimidines serve as building blocks in the synthesis of a wide range of heterocyclic compounds. Their versatility in chemical reactions enables the creation of complex molecules with potential pharmaceutical applications, highlighting the chemical diversity and utility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (El Azab & Khaled, 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-21(17(4)25-28(20)22)18-7-5-6-8-19(18)23/h5-8,13H,1,9-12,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVYDQOJFPUNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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